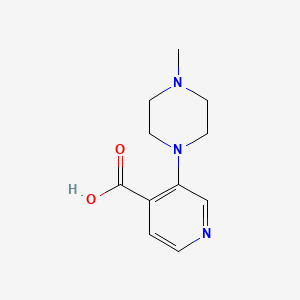

3-(4-Methylpiperazin-1-yl)isonicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-Methylpiperazin-1-yl)isonicotinic acid” is a chemical compound with the molecular formula C11H15N3O2 . It is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid with a carboxylic acid substituent at the 4-position .

Molecular Structure Analysis

The molecular structure of “3-(4-Methylpiperazin-1-yl)isonicotinic acid” is defined by its molecular formula, C11H15N3O2 . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación

Catalytic Applications

Enantiopure 10-(4-methylpiperazin-1-yl)isoborneol, a derivative of isonicotinic acid, has been studied for its catalytic activity in enantioselective ethylation of benzaldehyde. This compound serves as a chiral ligand, demonstrating the importance of N/N/O-tridentate chiral ligands in catalysis. The study highlights the utility of the pentacoordinated-zinc Oppolzer’s model for explaining the catalytic behavior of such tridentate ligands, which can propose stable syn- or anti-type transition states based on the catalyst's conformational flexibility (Engel, Maroto, Martínez, & Cerero, 2008).

Synthesis of Novel Compounds

Research has explored the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, showcasing the versatility of piperazine-based compounds in creating new chemical entities. These amides have been synthesized via various reactions involving 1-methylpiperazine and 4-chlorobenzoyl chloride, among others. This work underlines the potential of such compounds in the development of new pharmaceuticals and chemicals with diverse functionalities (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

Antimicrobial Activity

The antimicrobial activity of N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives has been evaluated, showing significant activity against various microorganisms. This research emphasizes the potential of isonicotinic acid derivatives in contributing to the development of new antimicrobial agents, which is crucial in the fight against resistant strains of bacteria and fungi (Mishra, Kumar, Kumar, Majeed, Rashid, & Sharma, 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

Related compounds have shown inhibitory activity against butyrylcholinesterase , suggesting that this enzyme could be a potential target

Mode of Action

It’s worth noting that related piperazine derivatives have demonstrated anti-inflammatory effects . These compounds are thought to interact with their targets, leading to a reduction in the production and release of pro-inflammatory mediators such as TNF-α and IL-1β .

Biochemical Pathways

This could include the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β .

Result of Action

Related compounds have shown to reduce the number of writhings induced by acetic acid in a dose-dependent manner, reduce paw licking time in the second phase of the formalin test, and reduce oedema formation . These results suggest that 3-(4-Methylpiperazin-1-yl)isonicotinic acid may have similar effects.

Propiedades

IUPAC Name |

3-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-8-12-3-2-9(10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFBEJCIFOTPBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperazin-1-yl)isonicotinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2816216.png)

![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2816217.png)

![5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine](/img/structure/B2816221.png)

![5-Azaspiro[3.5]non-7-ene;hydrochloride](/img/structure/B2816222.png)

![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide](/img/structure/B2816226.png)

![N-(2,4-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816227.png)

![3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2816232.png)